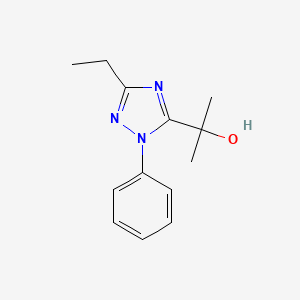
2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives involves multiple steps, including condensation, reductive amination, and cyclization reactions. For instance, Jadhav et al. (2008) described the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives through a series of reactions starting from o-phenylenediamine and 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, characterized by 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav, Shaikh, Shingare, & Gill, 2008).
Molecular Structure Analysis
Molecular structure and characterization techniques such as NMR, FMO, MEP, and NBO analysis provide insights into the electronic properties, thermodynamic parameters, and molecular geometries of triazole compounds. For example, Ramazani et al. (2017) conducted quantum calculations on Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate using HF and B3LYP methods, offering a detailed understanding of the compound's structure and electronic characteristics (Ramazani, Sheikhi, & Yahyaei, 2017).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. For instance, Xin (2003) demonstrated the synthesis of Ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one through Willamson synthesis and other steps, outlining the reaction conditions and characterizations (Xin, 2003).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmacology. Studies like that by Ünver et al. (2009), which detailed the synthesis, spectroscopic characterization, and crystal structure of novel triazole compounds, contribute to understanding these aspects (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and functional group transformations, are critical for developing new chemical entities. For example, the study by Ahmed et al. (2016) on the synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles highlights the importance of understanding these properties for potential applications in medicinal chemistry and material science (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & ul-Haq, 2016).
Propriétés
IUPAC Name |
2-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-11-14-12(13(2,3)17)16(15-11)10-8-6-5-7-9-10/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBTEREEHARKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)C(C)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)
![6,6-dimethyl-2-phenyl-5,8-dihydro-4H,6H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5659395.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)